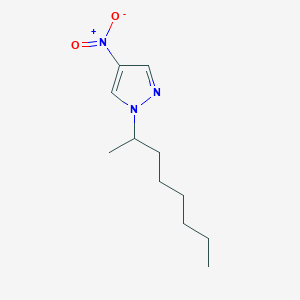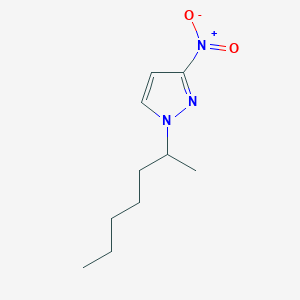
1-(Heptan-2-yl)-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Heptan-2-yl)-3-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a heptan-2-yl group attached to the first nitrogen atom and a nitro group attached to the third carbon atom of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
准备方法
The synthesis of 1-(Heptan-2-yl)-3-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptan-2-yl group and the nitro-substituted pyrazole ring.
Reaction Conditions: The heptan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Synthetic Routes: One common route involves the reaction of heptan-2-yl hydrazine with a β-keto ester to form the pyrazole ring, followed by nitration to introduce the nitro group.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions.
化学反应分析
1-(Heptan-2-yl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the heptan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Reaction conditions typically involve moderate temperatures and pressures.
Major Products: Major products formed from these reactions include amino-substituted pyrazoles, ketones, and carboxylic acids.
科学研究应用
1-(Heptan-2-yl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 1-(Heptan-2-yl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
1-(Heptan-2-yl)-3-nitro-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Heptan-2-yl)-3-amino-1H-pyrazole and 1-(Heptan-2-yl)-3-methyl-1H-pyrazole share structural similarities but differ in their functional groups.
Uniqueness: The presence of the nitro group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-heptan-2-yl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-7-10(11-12)13(14)15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBUTBVEHMOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
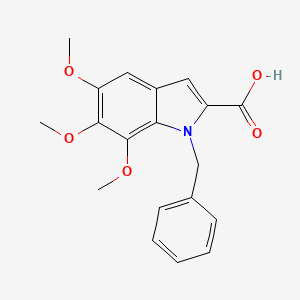
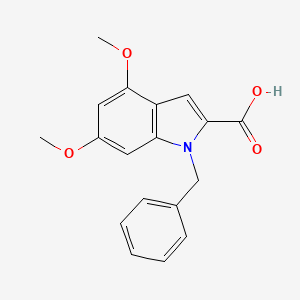
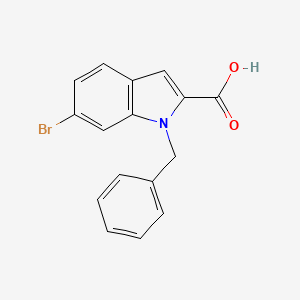
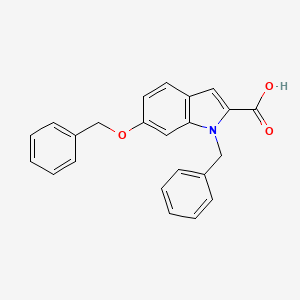
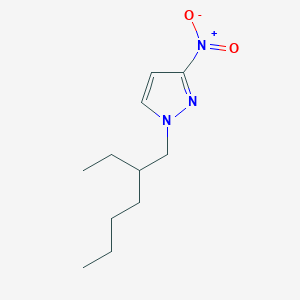
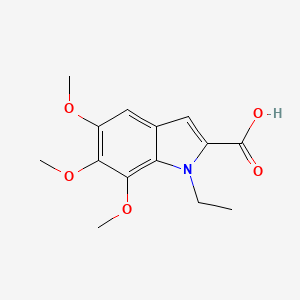
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
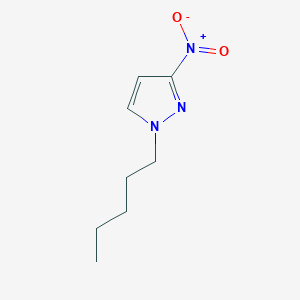
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

